Subtype Selectivity: >1,000-Fold α4β2 Over α7 nAChR Affinity
RJR-2403 exhibits a striking selectivity profile for the α4β2 nAChR subtype relative to α7 nAChRs. In radioligand binding assays using rat brain cortex, RJR-2403 displays a Ki of 26 nM for α4β2 receptors, whereas its affinity for α7 receptors is 3,600 nM (3.6 µM) [1]. This represents a >1,000-fold selectivity for α4β2 over α7 [1][2]. By contrast, the non-selective agonist nicotine does not exhibit this degree of subtype discrimination, and the α7-selective partial agonist DMXB (3-(2,4-dimethoxybenzylidene)-anabaseine) shows an inverse selectivity profile with minimal α4β2 activation [3]. The quantitative selectivity of RJR-2403 enables researchers to isolate α4β2-mediated responses in complex neuronal systems without confounding α7 activation.
| Evidence Dimension | Binding affinity (Ki) for α4β2 vs. α7 nAChR subtypes |
|---|---|
| Target Compound Data | α4β2 Ki = 26 ± 3 nM; α7 Ki = 3,600 nM |
| Comparator Or Baseline | Nicotine (non-selective); DMXB (α7-selective) |
| Quantified Difference | >1,000-fold selectivity for α4β2 over α7 (26 nM vs. 3,600 nM) |
| Conditions | Radioligand binding assay, rat brain cortex membranes |
Why This Matters
This >1,000-fold selectivity ratio provides a clean pharmacological window for studying α4β2-mediated signaling without α7 interference.
- [1] Bencherif M, Lovette ME, Fowler KW, Arrington S, Reeves L, Caldwell WS, Lippiello PM. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization. J Pharmacol Exp Ther. 1996 Dec;279(3):1413-21. PMID: 8968366. View Source
- [2] Rivanicline hemioxalate product page. MedChemExpress. Accessed 2025. View Source
- [3] Papke RL. Enhanced inhibition of a mutant neuronal nicotinic acetylcholine receptor by agonists: protection of function by (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine (TC-2403). J Pharmacol Exp Ther. 2002 May;301(2):765-73. doi: 10.1124/jpet.301.2.765. PMID: 11961083. View Source
